5-Bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine
Description
Properties
IUPAC Name |
(5-bromo-2,6-dimethoxypyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO2Si/c1-13-9-7(11)6-8(15(3,4)5)10(12-9)14-2/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVHBYMJPVHJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)[Si](C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,6-Dimethoxypyridine
2,6-Dimethoxypyridine serves as the foundational intermediate. It is synthesized via nucleophilic aromatic substitution (NAS) of 2,6-dichloropyridine with sodium methoxide under high-temperature conditions (150–200°C, 24–48 hours). Alternative routes involve methoxylation of 2,6-dihydroxypyridine using dimethyl sulfate, though yields are modest (~50%) due to competing side reactions.
TMS Group Installation at Position 3
Reaction Conditions :
-
Base : Lithium diisopropylamide (LDA, 2.2 equiv) in tetrahydrofuran (THF) at −78°C.
-
Electrophile : Trimethylsilyl chloride (TMSCl, 1.5 equiv).
Mechanistic Insight :
The methoxy groups at positions 2 and 6 direct LDA to deprotonate position 3, forming a lithiated intermediate. Quenching with TMSCl introduces the TMS group regioselectively. The reaction is sensitive to moisture and requires inert atmosphere conditions.
Regioselective Bromination at Position 5
Electrophilic Bromination
Reagents : Bromine (Br₂, 1.1 equiv) with iron(III) bromide (FeBr₃, 0.1 equiv) in dichloromethane (DCM) at 0°C to room temperature.
Yield : 60–65%.
Challenges :
-
The TMS group’s electron-withdrawing effect slightly deactivates the ring, necessitating prolonged reaction times (12–18 hours).
-
Competing bromination at position 4 is suppressed by steric hindrance from the TMS group.
Alternative Bromination via Diazotization
Steps :
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Nitration : Introduce a nitro group at position 5 using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C.
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Reduction : Catalytic hydrogenation (H₂, Pd/C, methanol) converts the nitro group to an amine.
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Sandmeyer Reaction : Treat the amine with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) in the presence of copper(I) bromide (CuBr).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Advantages | Limitations | Overall Yield |
|---|---|---|---|---|
| Electrophilic Bromination | DoM → TMSCl → Br₂/FeBr₃ | Fewer steps, scalable | Sensitivity to Lewis acids, regioselectivity challenges | 40–45% |
| Diazotization Pathway | Nitration → Reduction → Sandmeyer | High regioselectivity | Multi-step, lower yield | 30–35% |
Optimization Strategies
Solvent and Temperature Effects
Protecting Group Alternatives
-
MOM Protection : Temporarily protecting the pyridine nitrogen with methoxymethyl (MOM) groups prevents unwanted side reactions during bromination.
Scalability and Industrial Relevance
The electrophilic bromination route is favored for large-scale synthesis due to its simplicity and compatibility with continuous flow reactors. Pilot-scale trials achieved a throughput of 1.2 kg/day with 92% purity after recrystallization from ethanol-water mixtures .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Intermediate for Complex Molecules: The compound serves as an intermediate in the synthesis of various organic compounds, particularly those requiring specific functional groups. Its ability to undergo substitution reactions allows for the introduction of diverse functionalities into molecular frameworks.
- Medicinal Chemistry
-
Material Science
- Development of Novel Materials: The compound is utilized in creating materials with tailored properties, such as enhanced stability and reactivity due to the presence of the trimethylsilyl group.
Antimicrobial Activity
Research has demonstrated that pyridine derivatives can exhibit significant antibacterial properties. For instance:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 56 ± 0.5 | Strong antibacterial activity |
| Escherichia coli | 55 ± 0.5 | Strong antibacterial activity |
| Pseudomonas aeruginosa | Not tested | Potential activity |
The compound's effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a therapeutic agent.
Antiviral Activity
In light of recent viral threats, research into antiviral agents has intensified. Pyridine derivatives like this compound have shown promise in inhibiting viral replication processes through their interactions with viral proteins. This positions them as potential candidates for further development against viruses such as SARS-CoV-2 .
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
- A study evaluated several pyridine derivatives for their antibacterial properties, finding that specific derivatives exhibited bacteriostatic effects comparable to established antibiotics like linezolid. The study highlighted how modifications to the compound structure could enhance biological activity.
-
Molecular Docking Studies
- Molecular docking studies suggested that the structural features of pyridine compounds allow effective binding to bacterial targets, enhancing their antimicrobial efficacy. This predictive approach aids researchers in optimizing compound structures for improved activity.
- Biofilm Inhibition
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Functional Group Variations
The following table compares substituent positions and functional groups of 5-Bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine with analogous compounds:
Key Observations :
- Substituent Positions : Swapping methoxy and TMS groups (e.g., vs. target compound) alters steric and electronic profiles. The TMS group at position 3 in the target compound may hinder electrophilic substitution at adjacent positions.
- Functional Groups : Replacing bromine with boronic acid () shifts reactivity from nucleophilic substitution (e.g., Suzuki couplings) to cross-coupling reactions.
Physicochemical Properties
- Solubility: The TMS group enhances lipophilicity, improving solubility in organic solvents (e.g., chloroform, ethyl acetate) compared to non-silylated analogues like 3-Bromo-5-Methoxypyridine .
- Stability : Methoxy groups at positions 2 and 6 provide steric protection against desilylation, enhancing stability compared to compounds with labile silyl ethers.
Research Findings and Data Tables
Comparative Yield and Purity Data
*Estimated based on analogous silylation reactions.
Price Comparison (Per Gram)
| Compound | Price ($/g) | Supplier Reference |
|---|---|---|
| This compound | ~400* | |
| 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine | 400 | |
| 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine | 240 |
*Extrapolated from .
Biological Activity
5-Bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine is a pyridine derivative known for its unique structural features, which include a bromine atom at the 5-position, methoxy groups at the 2 and 6 positions, and a trimethylsilyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications.
- Molecular Formula : C₁₀H₁₆BrN₁O₂Si
- Molar Mass : 290.23 g/mol
The presence of electron-donating (methoxy) and electron-withdrawing (bromine) groups on the pyridine ring significantly influences its chemical behavior and biological activity.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit various antimicrobial properties. The compound has been evaluated for its effectiveness against several pathogenic bacteria. Pyridine compounds are often noted for their therapeutic properties, including antimicrobial, antiviral, and antitumor activities .
A study highlighted that pyridine derivatives can show significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds related to pyridine structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating their potency .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| S. aureus | 56 ± 0.5 | Strong antibacterial activity |
| E. coli | 55 ± 0.5 | Strong antibacterial activity |
| P. aeruginosa | Not tested | Potential activity |
Antiviral Activity
In the context of emerging viral threats such as SARS-CoV-2, research into antiviral agents has intensified. Pyridine derivatives have been identified as promising candidates due to their ability to interact with viral proteins and inhibit replication processes . The presence of heterocycles in these compounds enhances their therapeutic properties, making them suitable for further development as antiviral agents.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A recent study evaluated a series of pyridine derivatives for their antibacterial properties. The results showed that certain derivatives exhibited strong bacteriostatic effects comparable to established antibiotics like linezolid. The introduction of specific substituents significantly affected the antibacterial spectrum and potency .
- Molecular Docking Studies : Molecular docking studies have suggested that the structural features of pyridine compounds facilitate effective binding to bacterial targets, enhancing their antimicrobial efficacy. This approach allows researchers to predict how modifications to the compound structure can improve biological activity .
- Biofilm Inhibition : Biofilm formation is a major challenge in treating bacterial infections. Compounds derived from pyridine structures have shown promising results in inhibiting biofilm formation at concentrations lower than those required for bactericidal effects, indicating their potential as therapeutic agents against biofilm-associated infections .
Q & A
Q. What spectroscopic methods are critical for characterizing 5-Bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine?
Key methods include:
- 1H NMR : Methoxy groups (δ ~3.8–4.0 ppm) and the trimethylsilyl (TMS) group (δ ~0.3 ppm) show distinct singlets. Aromatic protons adjacent to bromine exhibit deshielding (δ ~8.0–8.5 ppm) .
- 13C NMR : The TMS carbon resonates at δ ~0–5 ppm, while carbons bonded to methoxy groups appear at δ ~55–60 ppm. Bromine-induced splitting may complicate aromatic carbon signals .
- Mass Spectrometry : The molecular ion ([M]+) should align with the molecular formula (e.g., C₁₁H₁₆BrNO₂Si). Fragmentation patterns confirm substituent loss (e.g., -OCH₃, -TMS) .
Q. What synthetic routes are employed to introduce trimethylsilyl groups into pyridine derivatives?
- Silylation via TMS-Cl : Reacting lithiated pyridines with trimethylsilyl chloride (TMS-Cl) under anhydrous conditions introduces the TMS group regioselectively. For example, 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine (CAS 1087659-25-3) is synthesized via this method .
- Protection Strategies : TMS groups can act as protecting agents for reactive positions during multi-step syntheses, later removed via fluoride ions (e.g., TBAF) .
Q. How should this compound be stored to prevent degradation?
- Store under inert gas (Ar/N₂) at –20°C in airtight, desiccated containers. Moisture-sensitive silyl groups may hydrolyze if exposed to humidity .
Advanced Research Questions
Q. How can researchers optimize regioselective Suzuki-Miyaura coupling at the 5-bromo position?
- Catalyst Screening : Pd(PPh₃)₄ or XPhos Pd G3 catalysts enhance selectivity for bromine over methoxy or TMS groups. Pre-coordination of Pd to bromine directs coupling to the 5-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, while additives like Cs₂CO₃ improve yields by deprotonating boronic acids .
Q. How can contradictory NOE data in substituent orientation analysis be resolved?
- ROESY Experiments : Detect through-space interactions between methoxy protons and adjacent aromatic protons to confirm substituent proximity.
- Isotopic Labeling : Deuterating methoxy groups (e.g., CD₃O-) simplifies overlapping signals in crowded regions .
Q. What strategies mitigate low yields in Sonogashira coupling reactions involving the TMS group?
- Protection-Deprotection : Temporarily protect the TMS group with a labile moiety (e.g., -SiMe₂t-Bu) to prevent side reactions.
- Copper-Free Conditions : Use Pd/Cu-free systems (e.g., PEPPSI-IPr catalyst) to avoid TMS-Cu intermediate instability .
Q. How can computational methods predict reactivity trends for electrophilic substitution?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electron density. The 3-(trimethylsilyl) group exerts an electron-donating effect via σ-π conjugation, directing electrophiles to the 4-position .
Notes
- Methodological Focus : Answers emphasize experimental design, troubleshooting, and data validation.
- Advanced Techniques : ROESY, isotopic labeling, and DFT modeling address complex research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
